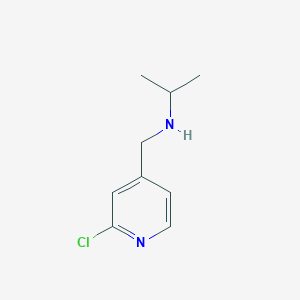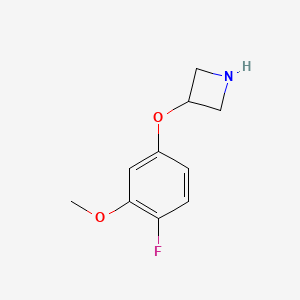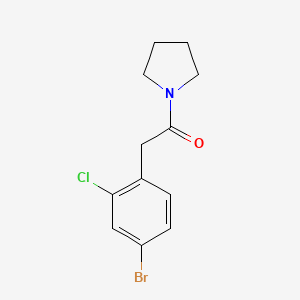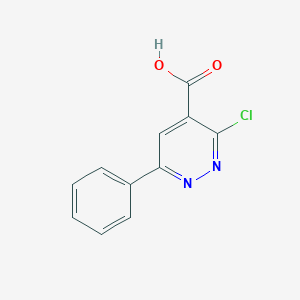
(2-Chloropyridin-4-ylmethyl)-isopropylamine
Vue d'ensemble
Description
“(2-Chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It is also known as “2-Chloro-4-(hydroxymethyl)pyridine” and has a molecular weight of 143.571 Da . The compound appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-4-yl)methanol” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanol group at the 4th position .Physical and Chemical Properties Analysis
“(2-Chloropyridin-4-yl)methanol” has a boiling point of 256.2±25.0 °C and a density of 1.244±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Chemical Compounds
- (2-Chloropyridin-4-ylmethyl)-isopropylamine and its derivatives are involved in the synthesis of various chemical compounds. For instance, N-alkyl-4-chloro-2-pyridine carboxamides, which are derived from isopropylamine and 4-chloropyridine-2-carboxylic acid, have been synthesized and characterized using IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).
Intermediate in Pharmaceutical Synthesis
- The compound is an intermediate in the synthesis of pharmaceuticals. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, synthesized from similar compounds, serves as an intermediate for lafutidine (Shen Li, 2012).
Role in Chemical Reactions
- In chemical reactions, compounds like this compound act as a directing group in nickel-catalyzed and benzoic acid-promoted sulfenylation of unactivated arenes. This approach provides efficient access to valuable aryl sulfides with a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).
Application in Corrosion Inhibition
- Derivatives of this compound, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM), are used as inhibitors for mild steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibitive action and obey Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).
In Protein Modification
- Certain derivatives of this compound, like 4-halopyridines, have been investigated as selective, tunable, and switchable covalent protein modifiers. These are useful in developing chemical probes for various applications (Christopher L Schardon et al., 2017).
Use in Drug Synthesis
- Compounds such as 2-chloropyridine-3,5-dicarbonitriles, synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have been evaluated for their biological properties. They showed modest inhibition of acetylcholinesterase and butyrylcholinesterase, making them candidates for treating Alzheimer's and neuronal vascular diseases (Abdelouahid Samadi et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBPEYQEHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)

![4-(4-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415922.png)


![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)

